N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide
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Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that combines furan, thiophene, and thiadiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Introduction of the furan ring: Furan derivatives can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.
Construction of the thiadiazole ring: This is often done through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, dihydro derivatives, and various substituted thiophene and furan compounds .
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like thiophene-2-carboxamide and thiophene-3-carboxamide, which also exhibit significant biological activities.
Furan derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide are similar in structure and function.
Thiadiazole derivatives: Examples include 4-methylthiadiazole-5-carboxamide and 4-ethylthiadiazole-5-carboxamide.
Uniqueness
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide is unique due to its combination of furan, thiophene, and thiadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWQAGZIPHCIBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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